REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:4]=1[CH2:5][NH:6][C:7]1[S:11][N:10]=[CH:9][N:8]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:28]([C:30]1[CH:31]=[C:32]([S:37](Cl)(=[O:39])=[O:38])[CH:33]=[CH:34][C:35]=1[F:36])#[N:29]>C1COCC1.C(OCC)(=O)C>[C:28]([C:30]1[CH:31]=[C:32]([S:37]([N:6]([CH2:5][C:4]2[CH:12]=[CH:13][C:14]([O:16][CH3:17])=[CH:15][C:3]=2[O:2][CH3:1])[C:7]2[S:11][N:10]=[CH:9][N:8]=2)(=[O:39])=[O:38])[CH:33]=[CH:34][C:35]=1[F:36])#[N:29] |f:1.2|
|
Name
|
|
Quantity
|
42.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CNC2=NC=NS2)C=CC(=C1)OC
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1F)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
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CUSTOM
|
Details
|
stirred under a nitrogen atmosphere at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between −65° C. and −70° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to −10° C. over 1.5 hours
|
Duration
|
1.5 h
|
Type
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CUSTOM
|
Details
|
Upon reaching −10° C.
|
Type
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TEMPERATURE
|
Details
|
the brown reaction mixture was cooled to −78° C. again
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between −65° C. and −70° C
|
Type
|
TEMPERATURE
|
Details
|
to warm gradually to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with a saturated ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracting with further ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a brown residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (10%-30% ethyl acetate in heptane gradient elution)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1F)S(=O)(=O)N(C1=NC=NS1)CC1=C(C=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.3 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |